Betulinaldehyde
Overview
Description
Betulinic aldehyde is a naturally occurring pentacyclic lupane-type triterpenoid. It is derived from betulin, which is found in the bark of birch trees. Betulinic aldehyde has gained significant attention due to its potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoids and derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
Betulinic aldehyde exerts its effects through various molecular targets and pathways:
Anticancer Activity: Induces apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway of apoptosis.
Antiviral Activity: Inhibits viral replication by interfering with viral enzymes and proteins.
Anti-inflammatory Activity: Modulates inflammatory pathways by inhibiting key signaling molecules such as nuclear factor-kappa B (NF-κB).
Safety and Hazards
Future Directions
Betulinaldehyde could significantly inhibit the oncological activity of A549 cells by regulating the intracellular autophagy level, making it a potentially effective option for the adjuvant therapy used to treat lung cancer in the future . It is also suggested that this compound could be used to combat antibiotic resistance in S. aureus .
Biochemical Analysis
Biochemical Properties
Betulinaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition is significant in preventing cancer metastasis . Additionally, this compound interacts with the phospholipase C gamma 1 (PLCγ1) signaling pathway, affecting calcium ion (Ca²⁺) levels and matrix metalloproteinase 9 (MMP9) activity, which are crucial for cellular processes such as migration and invasion .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis, which involves the release of cytochrome c from mitochondria and the activation of caspases . This compound also influences cell signaling pathways, such as the Akt and MAPK pathways, which are involved in cell survival and proliferation . Furthermore, this compound affects gene expression by modulating transcription factors like STAT3, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of topoisomerase, an enzyme involved in DNA replication and transcription, thereby preventing cancer cell proliferation . Additionally, this compound modulates gene expression by interacting with transcription factors and altering their activity. This modulation can result in the upregulation or downregulation of target genes, affecting cellular processes such as apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . The stability and degradation of this compound should be carefully monitored to ensure consistent experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-tumor activity without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to betulinic acid . This compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . This compound has been shown to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The localization and accumulation of this compound can influence its activity and function within cells.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize to the mitochondria, where it induces apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Betulinic aldehyde can be synthesized from betulin through a series of oxidation reactions. One common method involves the oxidation of betulin using pyridine dichromate complex and acetic anhydride in dimethylformamide. This reaction yields betulonic acid, which is then reduced to betulinic aldehyde using sodium borohydride in an alcohol solvent .
Industrial Production Methods: Industrial production of betulinic aldehyde often involves the extraction of betulin from birch bark, followed by chemical conversion to betulinic aldehyde. The process typically includes:
- Extraction of betulin from birch bark using solvents like ethanol or methanol.
- Oxidation of betulin to betulonic acid using oxidizing agents.
- Reduction of betulonic acid to betulinic aldehyde using reducing agents such as sodium borohydride .
Chemical Reactions Analysis
Types of Reactions: Betulinic aldehyde undergoes various chemical reactions, including:
Oxidation: Betulinic aldehyde can be oxidized to betulinic acid.
Reduction: It can be reduced to betulin.
Substitution: Functional groups can be introduced at different positions on the molecule through substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridine dichromate complex, acetic anhydride, dimethylformamide.
Reduction: Sodium borohydride, alcohol solvents.
Substitution: Various reagents depending on the desired functional group.
Major Products:
Oxidation: Betulinic acid.
Reduction: Betulin.
Substitution: Various derivatives with different functional groups.
Comparison with Similar Compounds
Betulinic aldehyde is structurally similar to other lupane-type triterpenoids, such as:
Betulin: A precursor to betulinic aldehyde and betulinic acid.
Betulinic Acid: An oxidation product of betulinic aldehyde with similar pharmacological properties.
Betulonic Acid: An intermediate in the synthesis of betulinic aldehyde from betulin.
Uniqueness: Betulinic aldehyde is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for the synthesis of derivatives with enhanced properties .
properties
IUPAC Name |
9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32H,1,8-17H2,2-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELCJAPFJOPHSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13159-28-9 | |
Record name | BETULINALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250423 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does betulinaldehyde exert its antimicrobial activity against Staphylococcus aureus?
A1: Research suggests that this compound primarily targets the ribosomes of S. aureus, disrupting protein synthesis. [] This conclusion is supported by transcriptional profiling studies demonstrating significant downregulation of genes involved in ribosome function upon exposure to this compound. [] Further research is needed to fully elucidate the precise molecular mechanisms involved.
Q2: Beyond its antimicrobial effects, what other biological activities have been attributed to this compound?
A2: Studies indicate that this compound possesses additional biological activities, including:* Cytotoxic activity: Demonstrated against various cancer cell lines. [, ]* Antileishmanial activity: Effective against Leishmania amazonensis amastigotes. []* Spasmogenic activity: Observed in isolated rat fundus preparations. []
Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?
A3:* Molecular Formula: C30H48O * Molecular Weight: 424.7 g/mol* Key Spectroscopic Data: * IR: Characteristic peaks for aldehyde carbonyl group (C=O stretching) around 1700 cm-1. * 1H NMR: Distinctive signals for aldehydic proton (around 9-10 ppm) and other characteristic lupane-type triterpenoid protons. * 13C NMR: Signals corresponding to the carbonyl carbon (around 200 ppm) and other characteristic lupane-type triterpenoid carbons.
Q4: What solvents are suitable for dissolving this compound?
A5: this compound demonstrates solubility in various organic solvents, including:* Pyridine * Ethanol* Acetone* Methanol* Ethyl acetate []
Q5: Has the stability of this compound under different storage conditions been investigated?
A6: While specific studies on this compound stability are limited in the provided literature, its susceptibility to air oxidation, particularly to betulinic acid, has been noted. [] This suggests a potential for degradation under certain storage conditions, particularly those involving exposure to air and light.
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